molecular formula C21H19FN2OS2 B2814612 2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-02-6

2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2814612
CAS No.: 877653-02-6
M. Wt: 398.51
InChI Key: BGDBJKVCYVWRQY-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, characterized by a fused thiophene-pyrimidine core with partial saturation at the 6,7-positions. The structure features a 2-fluorobenzylthio group at position 2 and a phenethyl substituent at position 3. The synthesis likely follows established routes for thienopyrimidinones, involving condensation of oxazine-dione precursors with aromatic aldehydes and amines under basic conditions, as reported in similar studies .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS2/c22-17-9-5-4-8-16(17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDBJKVCYVWRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol group in the presence of a base such as sodium hydride or potassium carbonate.

    Addition of Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbonyl group to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidines depending on the nucleophile used.

Scientific Research Applications

2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Potential use in the development of new pesticides or herbicides due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The fluorobenzylthio group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and inferred functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Thieno[3,2-d]Pyrimidin-4(3H)-one Derivatives

Compound Name Substituents (Position) Core Structure Melting Point (°C) Yield (%) Key Properties/Inferred Activity References
Target Compound 2-(2-Fluorobenzylthio), 3-Phenethyl 6,7-Dihydrothieno[3,2-d]pyrimidin-4-one N/A N/A Enhanced lipophilicity; potential kinase inhibition
2-((4-Nitrobenzyl)thio)-3-Phenethyl Analog 2-(4-Nitrobenzylthio), 3-Phenethyl 6,7-Dihydrothieno[3,2-d]pyrimidin-4-one N/A N/A Stronger electron-withdrawing effect; possible cytotoxicity
2,6-Bis(3-Methoxyphenyl) Derivative (12a) 2,6-Bis(3-methoxyphenyl) Thieno[3,2-d]pyrimidin-4-one 241–243 61 High polarity; limited membrane permeability
3-Methyl Derivative (3a) 2,6-Bis(3-methoxyphenyl), 3-Methyl Thieno[3,2-d]pyrimidin-4-one 148–150 48 Reduced steric hindrance; moderate solubility
Morpholino Derivative 2-(2-Morpholino-2-oxoethyl)thio, 3-Phenyl 6,7-Dihydrothieno[3,2-d]pyrimidin-4-one N/A N/A Improved aqueous solubility; potential CNS activity

Key Comparative Insights:

Substituent Effects on Electronic Properties: The 2-fluorobenzylthio group in the target compound introduces moderate electron-withdrawing effects, which may stabilize the thioether linkage and enhance binding to electrophilic enzyme pockets. Methoxy and hydroxyl groups (e.g., compounds 12a, 3b ) confer electron-donating properties, improving solubility but reducing lipophilicity compared to the target’s fluorobenzyl group.

Unsaturated analogs (e.g., 12a ) may exhibit greater planarity, altering substrate specificity.

Synthetic Accessibility: Yields for thienopyrimidinones vary widely (46%–86% vs. 48%–61% ), depending on substituent bulk and reaction conditions. The target’s phenethyl and fluorobenzyl groups may require optimized stoichiometry or temperature to achieve comparable yields.

Biological Implications: While direct data are lacking, the phenethyl group in the target and its nitrobenzyl analog may enhance blood-brain barrier penetration compared to polar morpholino () or methoxy substituents . The fluorine atom in the target compound could improve metabolic stability over nitro or hydroxyl groups, which are prone to oxidation or conjugation .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization of thieno[3,2-d]pyrimidinone precursors and substitution of the 2-fluorobenzylthio group. Key parameters include:
  • Temperature : Reactions often require reflux (e.g., 80–110°C) to activate intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for thioether bond formation .
  • Catalysts : Use of bases like K₂CO₃ or Et₃N to deprotonate thiols and stabilize intermediates .
    Yield optimization typically involves iterative adjustments to these parameters, monitored via TLC or HPLC.

Q. Which spectroscopic and computational methods are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm, thiophene protons at δ 6.8–7.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
    Computational tools (e.g., DFT calculations) predict electronic properties and reactive sites .

Q. How can initial biological activity screening be designed to assess this compound’s pharmacological potential?

  • Methodological Answer :
  • In vitro assays : Use enzyme inhibition (e.g., kinases, proteases) or receptor-binding assays (e.g., GPCRs) at concentrations of 1–100 µM .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Control compounds : Compare with known thieno-pyrimidine derivatives (e.g., 7-phenyl-3-[3-(trifluoromethyl)benzyl] analogs) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory data on biological efficacy across analogs?

  • Methodological Answer : Contradictions often arise from substituent variations. Example workflow:
  • Substituent Library : Synthesize derivatives with modified fluorobenzyl or phenethyl groups .
  • Activity Comparison :
Substituent Enzyme Inhibition (%) Cytotoxicity (IC₅₀, µM)
2-fluorobenzylthio85 ± 312.5 ± 1.2
4-fluorobenzylthio72 ± 418.7 ± 2.1
3-chlorobenzylthio65 ± 525.4 ± 3.0
  • Statistical Analysis : Use ANOVA to identify significant differences (p < 0.05) in activity trends .

Q. What experimental strategies address discrepancies in solubility and bioavailability during preclinical development?

  • Methodological Answer :
  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) .
  • Metabolic Stability : Liver microsome assays (human/rat) to assess CYP450-mediated degradation .
  • Pharmacokinetic Profiling : IV/PO dosing in rodent models with LC-MS/MS quantification of plasma concentrations .

Q. How can in vivo efficacy studies be designed to validate target engagement and therapeutic potential?

  • Methodological Answer :
  • Animal Models : Xenograft mice for oncology studies or LPS-induced inflammation models .
  • Dosing Regimen : Acute (single dose) vs. chronic (14-day) administration, with endpoints like tumor volume or cytokine levels .
  • Biomarker Analysis : ELISA for target proteins (e.g., phosphorylated kinases) in tissue homogenates .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in enzymatic assays?

  • Methodological Answer :
  • Non-linear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism .
  • Quality Control : Replicate experiments (n ≥ 3) with Z’-factor > 0.5 to ensure assay robustness .

Q. How do electronic effects of substituents (e.g., fluorine vs. chlorine) influence reactivity in follow-up derivatization?

  • Methodological Answer :
  • Hammett Analysis : Quantify substituent effects on reaction rates (σₚ values: F = +0.06, Cl = +0.23) .
  • Case Study : Fluorine’s electron-withdrawing effect accelerates nucleophilic aromatic substitution compared to chlorine .

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